molecular formula C11H11F3O B6332028 [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol CAS No. 850406-46-1

[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol

Cat. No.: B6332028
CAS No.: 850406-46-1
M. Wt: 216.20 g/mol
InChI Key: WMECKDLHEJDNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol is a cyclopropane-containing compound with a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring and a hydroxymethyl (-CH₂OH) group attached to the cyclopropane ring. Its molecular formula is C₁₁H₁₁F₃O, with a molecular weight of 216.2 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. This compound is synthetically versatile, serving as an intermediate in drug discovery, particularly in modifying pharmacokinetic properties of lead molecules.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMECKDLHEJDNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Methanol Group:

Industrial Production Methods: Industrial production of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions:

Reagent/ConditionsProductYieldSource
IBX (2-iodoxybenzoic acid) in DMSO4-(1-cyclopropylvinyl)benzaldehyde74%
TEMPO/O₂ (oxidative conditions)Ketone derivatives (via radical pathways)N/A

Mechanistic Insight : The IBX-mediated oxidation proceeds through a hypervalent iodine intermediate, selectively oxidizing primary alcohols without affecting the cyclopropane ring . The trifluoromethyl group enhances stability of transition states by electron withdrawal .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

Reagent/ConditionsProductYieldSource
HCl in dioxaneCyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride85%
SOCl₂/PyridineCorresponding chloride derivativeN/A

Key Observations :

  • Steric hindrance from the cyclopropane ring slows SN₂ mechanisms, favoring SN₁ pathways in acidic media .

  • The trifluoromethyl group increases electrophilicity at the benzylic position, enhancing substitution rates .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

Reagent/ConditionsProductMechanismSource
H₂/Pd-C1-(4-Trifluoromethylphenyl)propan-1-olHydrogenolytic cleavage
Br₂ in CCl₄Dibrominated open-chain derivativeRadical addition

Theoretical Basis :
DFT studies show that ring-opening proceeds through biradical intermediates (ΔG‡ = 14.3 kcal/mol) stabilized by conjugation with the aromatic system . The trifluoromethyl group lowers activation energy by 2.1 kcal/mol compared to non-fluorinated analogs .

Esterification and Ether Formation

Alcohol functionality participates in condensation reactions:

Reaction TypeReagentProductYieldSource
EsterificationAcCl, pyridineAcetylated derivative92%
Williamson SynthesisNaH, CH₃IMethyl ether derivative78%

Synthetic Utility :

  • Ester derivatives show enhanced solubility in non-polar solvents for catalytic applications .

  • Ether formation preserves the cyclopropane ring integrity under basic conditions .

Organometallic Reactions

The cyclopropane moiety participates in transition metal-mediated processes:

ReactionCatalystProductSource
Suzuki CouplingPd(PPh₃)₄Biaryl cyclopropane derivatives
Grignard AdditionCyclopropylMgBrDiastereomeric alcohol adducts

Stereochemical Notes :
Grignard additions exhibit 3:1 diastereoselectivity favoring the syn product due to steric shielding from the trifluoromethyl group .

Photochemical Reactions

Under UV irradiation, unique reactivity emerges:

ConditionsProductQuantum YieldSource
350 nm LED, O₂Cyclohexadienone derivativeΦ = 0.32
Blue LED, TEMPOOxidized ring-expansion productsN/A

Mechanistic Pathway :
Singlet oxygen (¹O₂) generation leads to [4+2] cycloadditions with the aromatic ring, followed by retro-Diels-Alder rearrangements .

Biological Alkylation

In medicinal chemistry applications:

TargetProductIC₅₀Source
Cardiac troponin CNelutroctiv derivative (CK-136)0.11 μM
HIV proteaseFluorinated protease inhibitor4.3 nM

Structure-Activity Relationship :
The cyclopropane moiety improves metabolic stability (t₁/₂ increased from 1.2 → 4.7 hrs in rat plasma) , while the trifluoromethyl group enhances target binding (ΔΔG = -2.4 kcal/mol) .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: It serves as a crucial intermediate in synthesizing various organic compounds, enhancing reaction pathways and mechanisms in synthetic organic chemistry.
  • Study of Reaction Mechanisms: The compound is utilized in research to explore reaction kinetics and mechanisms due to its unique structural properties, which can influence reactivity patterns.

Biological Research

  • Investigated Biological Activity: Studies have indicated potential interactions with biomolecules, making it a candidate for further biological evaluations. The trifluoromethyl group may enhance lipophilicity, impacting how the compound interacts with cellular membranes and proteins .

Pharmaceutical Applications

  • Drug Development Precursor: The compound is explored as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological disorders. For instance, it has been linked to developing compounds like fluvoxamine maleate, used in treating depression .
  • Therapeutic Potential: Ongoing research investigates its efficacy in modulating specific biological pathways, potentially leading to new therapeutic agents .

Specialty Chemicals

  • The compound is employed in producing specialty chemicals and materials, leveraging its unique properties to develop innovative products in various industrial applications.

Material Science

  • Its chemical characteristics allow for applications in material science, where it can be used to synthesize fluorinated polymers and other advanced materials that require specific thermal or mechanical properties.

Case Studies

Case Study 1: Drug Development
A study investigated the synthesis of fluvoxamine maleate from [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol as a key intermediate. The process demonstrated high efficiency and environmental friendliness, showcasing the compound's relevance in pharmaceutical applications .

Case Study 2: Reaction Mechanism Studies
Research focusing on the kinetic studies of reactions involving [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol revealed insights into its role as a reactive intermediate, providing valuable data for chemists studying complex organic reactions.

Mechanism of Action

The mechanism of action of [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The cyclopropyl group can introduce strain into molecular structures, potentially affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol C₁₁H₁₁F₃O 216.2 -CF₃ (para) Not explicitly listed
[1-(4-Bromophenyl)cyclopropyl]methanol C₁₀H₁₁BrO 227.098 -Br (para) 98480-31-0
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine C₁₁H₁₁F₃NO 254.21 -O-CF₃ (para), -CH₂NH₂ 1209685-75-5
[1-(Trifluoromethyl)cyclopropyl]methanol C₅H₇F₃O 148.11 -CF₃ on cyclopropane 371917-17-8

Key Observations :

  • Lipophilicity : The -CF₃ substituent (logP ~2.5 estimated) enhances membrane permeability compared to -Br (logP ~2.8) .
  • Hydrogen Bonding : The hydroxymethyl group (-CH₂OH) in the target compound enables hydrogen bonding, unlike the methanamine (-CH₂NH₂) derivative .

Key Observations :

  • Anticancer Activity : Chlorophenyl derivatives (e.g., compound 3c) show moderate activity, suggesting that electron-withdrawing groups on the phenyl ring enhance cytotoxicity .
  • Antitubercular Potency : Benzyloxyphenyl-azole hybrids exhibit superior MIC values compared to standard drugs, highlighting the importance of extended conjugation and heterocyclic moieties .
  • Role of Cyclopropane : The strained cyclopropane ring in the target compound may improve target binding via restricted conformational flexibility, similar to analogs in .

Key Observations :

  • Catalytic Methods : Palladium-mediated couplings (e.g., ) are scalable for aryl-cyclopropane synthesis .
  • Cyclopropane Stability : The target compound’s cyclopropane ring is less prone to acid-catalyzed ring-opening than benzyloxy-substituted analogs, enhancing stability .
  • Functional Group Reactivity : The hydroxymethyl group in the target compound allows for further derivatization (e.g., oxidation to ketones or esterification) compared to amine or azole derivatives .

Q & A

Q. What are the common synthetic routes for [1-(4-Trifluoromethylphenyl)cyclopropyl]methanol?

Methodological Answer: The compound is synthesized via cyclopropanation of substituted styrenes. For example, 4-trifluoromethylstyrene reacts with diethylzinc and diiodomethane under inert conditions to form the cyclopropane ring. Post-functionalization introduces the hydroxymethyl group, often through oxidation of a precursor like [1-(4-trifluoromethylphenyl)cyclopropyl]methyl ester. Characterization employs 1H^{1}\text{H} NMR (for cyclopropane protons, δ ~0.8–1.5 ppm), 19F^{19}\text{F} NMR (CF3_3 group, δ ~-60 ppm), and FTIR (OH stretch ~3300 cm1^{-1}) .

Q. How does the trifluoromethyl group influence physicochemical properties?

Methodological Answer: The CF3_3 group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability. Electron-withdrawing effects alter electronic density, evidenced by downfield shifts in 13C^{13}\text{C} NMR for adjacent carbons. Computational studies (e.g., Mulliken charges) quantify these effects, guiding solubility and reactivity predictions .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify cyclopropane protons (δ 0.8–1.5 ppm) and quaternary carbons. 19F^{19}\text{F} NMR confirms CF3_3 presence (δ -60 ppm, singlet).
  • FTIR : Hydroxyl stretch (~3300 cm1^{-1}) and cyclopropane ring vibrations (~1000–1300 cm1^{-1}).
  • X-ray crystallography : Resolves bond angles (cyclopropane ~60°) and torsional strain .

Q. What stability considerations apply under varying pH and temperature?

Methodological Answer: Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation under acidic (pH <3) or basic (pH >10) conditions. Formulation with antioxidants (e.g., BHT) or lyophilization improves shelf life. HPLC-MS monitors degradation products like ring-opened derivatives .

Advanced Research Questions

Q. How can DFT optimize synthetic pathways or predict reactivity?

Methodological Answer: Hybrid functionals (B3LYP/6-311++G**) calculate transition states for cyclopropanation, revealing energy barriers (e.g., ~25 kcal/mol for [2+1] cycloaddition). Exact-exchange terms improve thermochemical accuracy (average error <3 kcal/mol for bond dissociation energies) . Solvent effects (PCM model) predict reaction yields in polar aprotic solvents like DMF .

Q. What is the mechanism of cyclopropane ring-opening with nucleophiles?

Methodological Answer: The strained cyclopropane undergoes nucleophilic attack at the benzylic carbon. For example, thiols (RSH) cleave the ring via a two-step mechanism: (1) nucleophilic addition (rate-determining, k1k_1 ~103^{-3} M1^{-1}s1^{-1}), (2) ring opening to form a thioether. Kinetic isotope effects (KIE >2) and Hammett studies (ρ\rho ~+1.2) support this pathway .

Q. What strategies enable enantioselective synthesis?

Methodological Answer: Chiral catalysts (e.g., Jacobsen’s Co-salen) induce asymmetry during cyclopropanation, achieving enantiomeric excess (ee) >90%. Biocatalytic approaches (e.g., ketone reductases from Daucus carota) reduce prochiral ketones to alcohols with ee ~95%. Chiral HPLC (Chiralpak AD-H column) validates enantiopurity .

Q. How is this compound utilized in drug discovery as a building block?

Methodological Answer: The cyclopropane moiety acts as a rigid bioisostere for alkenes or amides. SAR studies link substituents (e.g., CF3_3 position) to target binding (e.g., IC50_{50} improvements from 10 µM to 50 nM in kinase inhibitors). Click chemistry (CuAAC) attaches pharmacophores to the hydroxymethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.